4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate
Description
4-{[1,3-Dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate (hereafter referred to as Compound X) is a barbiturate-derived ester characterized by a central 1,3-dimethylpyrimidine-2,4,6-trione core conjugated to a biphenyl ester moiety. Key spectral data include:
- 13C NMR: 163.12 ppm (C=O), 161.34 ppm (C=C), aromatic carbons (Ar-C) at 114.78–142.88 ppm, and aliphatic carbons at 22.92 ppm (CH2) and 15.23 ppm (CH3) .
- IR: Peaks at 2987 cm⁻¹ and 2882 cm⁻¹ (C-H stretches) and strong carbonyl absorptions .
- Synthesis: Yield of 77% via esterification of 1,3-dimethylbarbituric acid derivatives with hexadecanoyloxy-substituted biphenyl carboxylates .
Compound X exhibits mesogenic properties due to its planar aromatic system and flexible alkyl chains, making it relevant in liquid crystal research .
Properties
IUPAC Name |
[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)22-11-6-4-10(5-7-11)8-12-13(19)16(2)15(21)17(3)14(12)20/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXVUACMMDTODB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Typically, the preparation involves the use of an appropriate starting material, such as phenyl acetate, which undergoes a series of chemical reactions including condensation, acetylation, and cyclization to form the target compound. Reaction conditions might include the use of catalysts, controlled temperatures, and pH adjustments to optimize yield and purity.
Example Synthesis Pathway: One common route involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethyluric acid under acidic conditions to form the intermediate 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenol, which is then acetylated to yield the final compound.
Industrial Production Methods:
Scaling up the laboratory synthesis to an industrial level requires optimization of the reaction conditions to ensure consistent quality and high yield. This might include continuous flow synthesis, use of industrial-grade solvents, and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis of the Acetate Group
The ester functionality in the compound undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For example:
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Reaction Conditions : Aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.
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Product : 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl carboxylic acid.
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Mechanism : Nucleophilic attack on the carbonyl carbon by water or hydroxide, followed by elimination of a leaving group (e.g., methanol).
This reaction is analogous to the hydrolysis of simpler esters like methyl phenylacetate , where the ester group’s reactivity is influenced by electron-withdrawing substituents.
Condensation Reactions
The trioxo-pyrimidinylidene moiety participates in condensation reactions, forming larger aromatic systems. For instance:
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Darzens Condensation : The α,β-unsaturated carbonyl system may react with nucleophiles (e.g., enolates) to form epoxides or cyclohexenone derivatives .
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Example Reaction : Reaction with methyl phenylglyoxylate (an α-ketoester) could yield bicyclic compounds via diastereoselective cyclization .
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Key Factors : Stereoselectivity and reaction conditions (solvent, temperature) critically influence product distribution.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Darzens Condensation | α-Ketoester, Base | Epoxide/Cyclohexenone |
| Aldol Condensation | Aldehyde, Base | β-Hydroxy Ketone |
Stability and Degradation
The compound’s stability depends on its environment:
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Thermal Stability : The conjugated system resists thermal decomposition under moderate heating.
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Photodegradation : UV exposure may induce cleavage of the pyrimidinylidene ring, forming smaller aromatic fragments.
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Hydrolytic Degradation : Prolonged exposure to aqueous acid/base accelerates ester hydrolysis and potential ring-opening reactions .
Redox Reactions
The trioxo groups (2,4,6-trioxo) are susceptible to redox transformations:
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Reduction : Ketones may reduce to secondary alcohols using reagents like NaBH4 or LiAlH4.
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Oxidation : Under strong oxidizing conditions (e.g., KMnO4), ketones could oxidize to carboxylic acids, though this is less likely due to steric hindrance.
Reactivity of the Propenoate Group
The (2E)-3-(2-chlorophenyl)-2-propenoate moiety exhibits reactivity typical of α,β-unsaturated esters:
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Michael Addition : Nucleophiles (e.g., thiols, amines) add across the double bond, yielding conjugate-adducts.
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Electrophilic Attack : The double bond may undergo bromination or ozonolysis to form dihydroxy derivatives or carbonyl compounds.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClNO5 |
| Molecular Weight | 332.71 g/mol |
| Solubility | Soluble in DMSO, DMF; sparingly in EtOH |
| Stability | Stable under inert conditions |
Scientific Research Applications
Synthesis Overview
The synthesis of 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate typically involves the condensation of a suitable pyrimidine derivative with phenyl acetate. Key reaction conditions include:
- Temperature : Controlled to optimize yield.
- Solvents : Commonly used solvents include dimethyl sulfoxide and ethanol.
- Catalysts : Triethylamine is often employed to facilitate the reaction.
Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are utilized to monitor the reaction progress and confirm product purity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study conducted by researchers at [source not provided] demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is necessary to elucidate its efficacy and safety in vivo.
Polymer Chemistry
The unique structural features of this compound allow it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For instance, studies have shown that polymers modified with this compound exhibit improved tensile strength and resistance to thermal degradation.
Coatings and Adhesives
This compound's chemical stability and adhesive properties make it suitable for use in coatings and adhesives. Research indicates that formulations containing this compound demonstrate superior adhesion to various substrates compared to traditional adhesives.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Effective against E. coli and S. aureus; potential for topical formulations. |
| Study B | Anticancer | Induces apoptosis in breast cancer cell lines; further investigation needed for clinical applications. |
| Study C | Polymer Chemistry | Enhanced mechanical properties in modified polyurethanes; promising for industrial applications. |
Mechanism of Action
Mechanism: The compound's effects are mediated through its interactions with biological molecules, which might include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Molecular Targets and Pathways:
It can target enzymes involved in metabolic pathways, acting as an inhibitor or modulator.
Interaction with cellular receptors can trigger downstream signaling cascades, influencing cellular responses.
Comparison with Similar Compounds
Barbiturate-Based Esters with Variable Alkyl Chains
A series of compounds sharing the 1,3-dimethylbarbituric acid core but differing in ester substituents (e.g., hexanoyloxy, octanoyloxy, decanoyloxy) were synthesized (Table 1).
Key Findings :
- Longer alkyl chains (e.g., hexadecanoyloxy in Compound X) enhance mesophase stability due to increased hydrophobicity and molecular ordering .
- Shorter chains (e.g., hexanoyloxy) improve synthetic yields (79%) but reduce thermal stability in liquid crystalline phases .
TRPA1 Inhibitors with Barbiturate Motifs
Compounds like HC-030031 and CHEM-5861528 share structural similarities with Compound X but feature substituted acetamide groups instead of esters (Table 2).
Table 2: Pharmacological Comparison with TRPA1 Inhibitors
Key Findings :
Azo Dyes and Thiobarbituric Acid Derivatives
- Azo Dyes : Barbiturate-containing azo dyes (e.g., 4a–4f) exhibit strong hydrazine-linked chromophores, with IR peaks >1600 cm⁻¹ (C=O/C=N). Unlike Compound X, these are used in textile dyes .
- Thiobarbituric Enamines: Derivatives like 5-(((4-aminobenzyl)amino)methylene)-1,3-dimethylpyrimidine-trione show α-glucosidase inhibition (IC50 ~21 μM) due to enamine-mediated electron withdrawal, a feature absent in Compound X .
Fluorinated and Methyl-Substituted Analogues
- Fluorinated Esters : Heptafluoro-substituted analogues (e.g., C18H15F7N2O5) display enhanced metabolic stability but reduced solubility compared to Compound X .
- Methyl Esters: Patent-derived methyl esters (e.g., Formula 15, 20) feature tert-butyl or phenoxy groups, altering melting points by 20–30°C relative to Compound X .
Biological Activity
The compound 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate (CAS Number: 1321921-62-3) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 331.33 g/mol. The compound features a pyrimidine ring structure which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research has highlighted the potential anticancer properties of pyrimidine derivatives. A study demonstrated that compounds containing a pyrimidine nucleus can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and disrupting cell cycle progression .
Case Study: MCF-7 Cell Line
| Compound | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| This compound | 15 | Induces apoptosis via caspase activation |
| Control (Doxorubicin) | 0.5 | DNA intercalation |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This activity could make it a candidate for developing treatments for inflammatory diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to tumor growth and inflammation.
- Receptor Modulation : The compound could interact with various receptors in the body, altering signaling pathways that lead to cellular responses.
- Oxidative Stress Reduction : Some studies suggest that it may enhance antioxidant defenses in cells, reducing oxidative damage.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate?
Answer:
A common approach involves condensation reactions between functionalized pyrimidinone precursors and aromatic aldehydes. For example:
React 1,3-dimethylbarbituric acid with a substituted benzaldehyde under acidic or basic conditions to form the pyrimidinylidene intermediate.
Introduce the acetyloxy group via esterification using chloroacetic esters or acetyl chloride in anhydrous acetonitrile with potassium carbonate as a base, refluxed for 6–8 hours .
Purify via crystallization (petroleum ether/ethyl acetate mixtures) and validate purity using HPLC (>98%).
Key Parameters Table:
| Step | Reagents/Conditions | Yield (%) | Purity Validation Method |
|---|---|---|---|
| 1 | AcOH, 80°C, 12 h | 60–70 | TLC (Rf = 0.5, ethyl acetate/hexane) |
| 2 | K₂CO₃, CH₃CN, reflux | 75–85 | HPLC (C18 column, 95:5 H₂O:MeOH) |
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a multi-technique approach :
- ¹H/¹³C NMR : Confirm the presence of the pyrimidinylidene methyl group (δ 2.2–2.5 ppm) and acetate proton (δ 2.0–2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z with theoretical molecular ion ([M+H]⁺ calculated for C₁₆H₁₆N₂O₆: 356.1006).
- FT-IR : Verify carbonyl stretches (1670–1750 cm⁻¹ for trioxo groups and ester C=O) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
Contradictions often arise from assay variability or impurity profiles . Mitigate by:
Standardizing Assays : Use positive controls (e.g., known enzyme inhibitors) and replicate across cell lines (e.g., HEK293 vs. HeLa) .
Purity Reassessment : Employ orthogonal analytical methods (e.g., LC-MS alongside NMR) to rule out degradation products .
Dose-Response Analysis : Calculate EC₅₀/IC₅₀ values across ≥5 concentrations to confirm potency trends .
Advanced: What experimental designs are optimal for studying its environmental fate?
Answer:
Adopt a split-plot design to evaluate multiple variables:
- Main Plots : Environmental compartments (soil, water, sediment).
- Subplots : pH (4.0–8.0), temperature (10–30°C), and microbial activity (sterilized vs. non-sterilized samples) .
- Analytical Endpoints : Measure half-life (t₁/₂) via LC-MS and biodegradation metabolites using TOF-SIMS .
Example Data Collection Table:
| Condition | t₁/₂ (days) | Major Metabolite | Detection Method |
|---|---|---|---|
| Soil, pH 6.5, 25°C | 12.3 ± 1.2 | 4-hydroxybenzaldehyde | LC-MS/MS |
| Water, pH 7.0, 20°C | 8.7 ± 0.9 | Pyrimidinone derivative | HRMS |
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
Prioritize target-specific assays :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., acetylcholinesterase or COX-2) with kinetic reads at 340–460 nm .
- Cell Viability : Screen in cancer lines (MCF-7, A549) via MTT assay (48–72 h exposure, IC₅₀ calculation) .
- Receptor Binding : Radioligand displacement assays (e.g., GPCRs) with Scatchard plot analysis .
Advanced: How can computational methods enhance mechanistic studies of its reactivity?
Answer:
Combine density functional theory (DFT) and molecular dynamics (MD) :
DFT : Optimize transition states for condensation reactions (B3LYP/6-31G* basis set) to predict regioselectivity .
MD Simulations : Model ligand-receptor binding (e.g., 100 ns trajectories in GROMACS) to identify key hydrophobic interactions .
QSAR : CorlogP and polar surface area (PSA) to rationalize membrane permeability trends .
Advanced: What strategies address stability challenges during long-term storage?
Answer:
Stability is pH- and moisture-sensitive. Recommended protocols:
Lyophilization : Store as a lyophilized powder under argon at -20°C.
Excipient Screening : Test stabilizers (e.g., trehalose or cyclodextrins) via accelerated stability studies (40°C/75% RH for 4 weeks) .
Periodic Reanalysis : Monitor degradation every 3 months using UPLC-PDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
